Cas no 2272796-96-8 ((1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid)

(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid is a chiral cyclohexane derivative featuring a dimethylamino substituent at the 3-position and a carboxylic acid functional group. Its stereospecific (1S,3R) configuration makes it a valuable intermediate in asymmetric synthesis and pharmaceutical applications, particularly in the development of optically active compounds. The dimethylamino group enhances solubility in polar solvents, while the carboxylic acid moiety allows for further derivatization, such as amide or ester formation. This compound is useful in medicinal chemistry for designing bioactive molecules, including potential CNS-targeting agents, due to its structural resemblance to pharmacologically relevant scaffolds. Its rigid cyclohexane backbone contributes to conformational stability in drug design.
(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid structure
2272796-96-8 structure
商品名:(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid
CAS番号:2272796-96-8
MF:C9H17NO2
メガワット:171.23678278923
CID:5412851

(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid 化学的及び物理的性質

名前と識別子

    • (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid
    • インチ: 1S/C9H17NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m0/s1
    • InChIKey: HHGLAYBFCJGDEP-JGVFFNPUSA-N
    • ほほえんだ: [C@H]1(C(O)=O)CCC[C@@H](N(C)C)C1

(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2577994-10.0g
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis
2272796-96-8 95%
10.0g
$5283.0 2023-07-09
Enamine
EN300-2577994-0.5g
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis
2272796-96-8 95%
0.5g
$959.0 2023-07-09
Enamine
EN300-2577994-0.1g
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis
2272796-96-8 95%
0.1g
$426.0 2023-07-09
Enamine
EN300-2577994-0.25g
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis
2272796-96-8 95%
0.25g
$607.0 2023-07-09
Enamine
EN300-2577994-0.05g
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis
2272796-96-8 95%
0.05g
$285.0 2023-07-09
Enamine
EN300-2577994-1.0g
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis
2272796-96-8 95%
1.0g
$1229.0 2023-07-09
Enamine
EN300-2577994-2.5g
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis
2272796-96-8 95%
2.5g
$2408.0 2023-07-09
Enamine
EN300-2577994-5.0g
rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis
2272796-96-8 95%
5.0g
$3562.0 2023-07-09

(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid 関連文献

(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acidに関する追加情報

Introduction to (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic Acid (CAS No. 2272796-96-8)

The compound (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid, with CAS registry number 2272796-96-8, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable tool in various research and industrial applications. The molecule consists of a cyclohexane ring with a dimethylamino group at the 3-position and a carboxylic acid group at the 1-position, with specific stereochemical configurations denoted by the (1S,3R) designation.

The dimethylamino group is a key feature of this compound, contributing to its amine functionality and potential for hydrogen bonding. The cyclohexane ring provides structural rigidity, while the carboxylic acid group introduces acidity and the possibility for further functionalization. These characteristics make (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid a versatile building block in organic synthesis.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of compounds like this one. The specific (1S,3R) configuration may influence its interactions with biological targets, such as enzymes or receptors, making it a promising candidate for drug development. Researchers have explored its potential as a chiral ligand in asymmetric catalysis, where its unique stereochemistry can induce high enantioselectivity in reactions.

In terms of synthesis, this compound can be prepared through various methods, including stereoselective synthesis and asymmetric induction techniques. One notable approach involves the use of chiral auxiliaries to control the stereochemistry during the formation of the dimethylamino group. These methods have been optimized to achieve high yields and excellent stereochemical outcomes, making them suitable for large-scale production.

The applications of (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid are diverse. In the pharmaceutical industry, it has been investigated as a potential lead compound for treating various diseases. For instance, its ability to modulate certain enzyme activities has been explored in the context of neurodegenerative disorders and inflammation. Additionally, its role as a bioisostere in drug design has been examined, where it can replace other functional groups while maintaining or enhancing biological activity.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular modeling studies have provided insights into its binding affinity, selectivity, and pharmacokinetic profile, which are critical factors in drug development. These studies have also revealed potential optimization strategies to improve its efficacy and reduce off-target effects.

In conclusion, (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid (CAS No. 2272796-96-8) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, stereochemistry, and functional groups make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing chemical science.

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